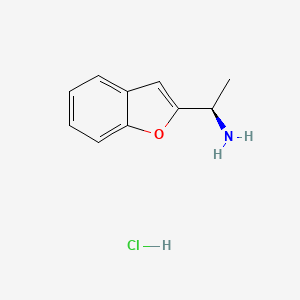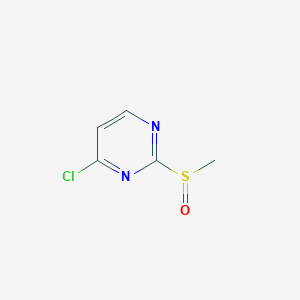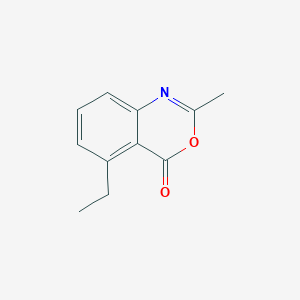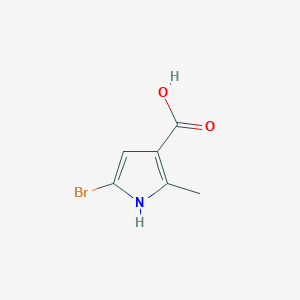
4-(2,2-Dimethoxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethoxyethyl)benzonitrile is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-(2,2-Dimethoxyethyl)benzonitrile involves the reaction of 4-bromobenzonitrile with 2,2-dimethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethoxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: 4-(2,2-Dimethoxyethyl)benzoic acid or 4-(2,2-Dimethoxyethyl)benzaldehyde.
Reduction: 4-(2,2-Dimethoxyethyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,2-Dimethoxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethoxyethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitrile and dimethoxyethyl groups. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the 2,2-dimethoxyethyl group.
4-Methoxybenzonitrile: A similar compound with a methoxy group instead of the dimethoxyethyl group.
4-(2-Methoxyethyl)benzonitrile: A compound with a single methoxyethyl group.
Uniqueness
4-(2,2-Dimethoxyethyl)benzonitrile is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-11(14-2)7-9-3-5-10(8-12)6-4-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
HDEPSQAUKBVUNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=C(C=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)









